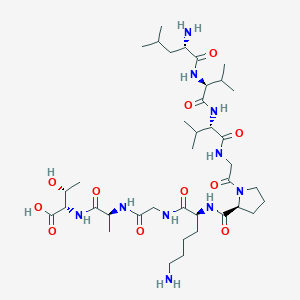![molecular formula C19H42O3Si2 B12604957 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose CAS No. 649755-79-3](/img/structure/B12604957.png)
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is a synthetic organic compound that features silyl protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound is particularly useful in carbohydrate chemistry and nucleoside analog synthesis due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose typically involves the protection of hydroxyl groups using silyl chlorides. For instance, tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) and triethylsilyl chloride (TES-Cl) are commonly used reagents. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose undergoes various chemical reactions, including:
Oxidation: The silyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or OsO4 can be used.
Reduction: Reagents such as LiAlH4 or NaBH4 are common.
Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .
Scientific Research Applications
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis.
Biology: Employed in the synthesis of nucleoside analogs for studying DNA and RNA.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through the stability and reactivity of its silyl protecting groups. These groups protect hydroxyl functionalities during chemical reactions, allowing for selective transformations. The mechanism involves the formation of a pentavalent silicon center, which is stabilized by the formation of strong Si-F bonds during deprotection .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl ethers (TBDMS ethers)
- Triethylsilyl ethers (TES ethers)
- Trimethylsilyl ethers (TMS ethers)
Uniqueness
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is unique due to its combination of tert-butyl(dimethyl)silyl and triethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
649755-79-3 |
|---|---|
Molecular Formula |
C19H42O3Si2 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(2R,3S,4S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4-dimethyl-5-triethylsilyloxypentanal |
InChI |
InChI=1S/C19H42O3Si2/c1-11-24(12-2,13-3)21-15-17(5)18(16(4)14-20)22-23(9,10)19(6,7)8/h14,16-18H,11-13,15H2,1-10H3/t16-,17-,18+/m0/s1 |
InChI Key |
AERSEROMGBJXKP-OKZBNKHCSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC[Si](CC)(CC)OCC(C)C(C(C)C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



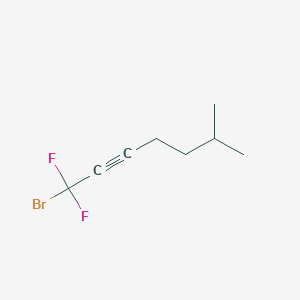
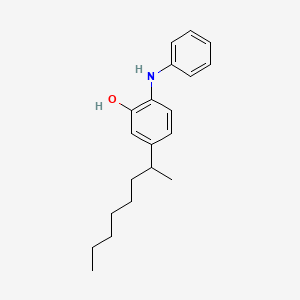
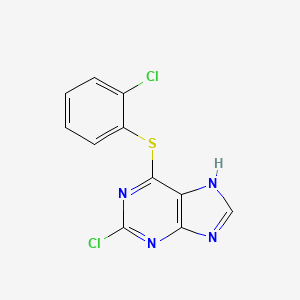
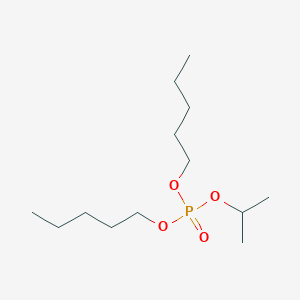
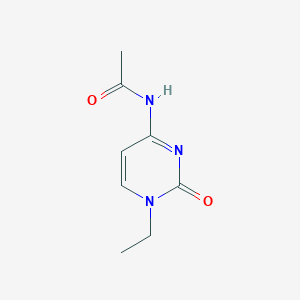
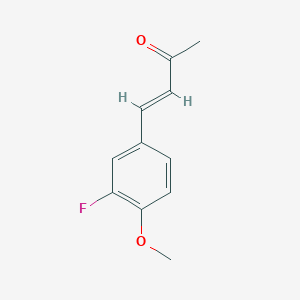
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)

